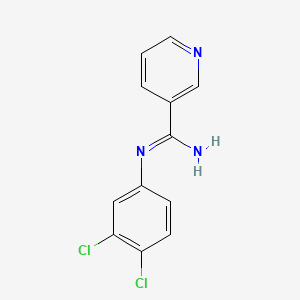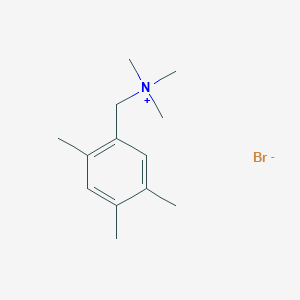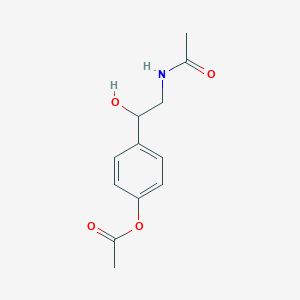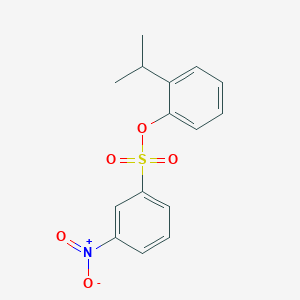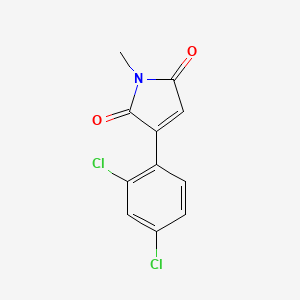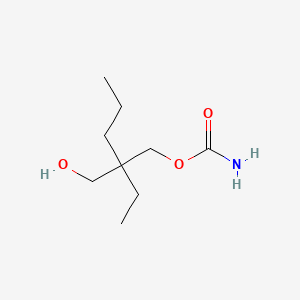
2-Ethyl-2-propyl-1,3-propanediol monocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is structurally characterized by the presence of a carbamate group attached to a 1,3-propanediol backbone, which is further substituted with ethyl and propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-Ethyl-2-propyl-1,3-propanediol, which is reacted with a suitable carbamoylating agent such as isocyanates or carbamoyl chlorides.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under controlled temperature conditions (0-25°C) to ensure the selective formation of the monocarbamate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
科学研究应用
2-Ethyl-2-propyl-1,3-propanediol monocarbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with sedative or muscle relaxant properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用机制
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a stable carbamoyl-enzyme complex, leading to prolonged effects. Additionally, the compound may modulate the activity of ion channels or receptors, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol monocarbamate: Known for its sedative and muscle relaxant properties.
2-Phenyl-1,3-propanediol monocarbamate: Used in the synthesis of various pharmaceutical agents.
2-Ethyl-2-methyl-1,3-propanediol monocarbamate:
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and biological targets.
属性
CAS 编号 |
25480-69-7 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC 名称 |
[2-ethyl-2-(hydroxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-5-9(4-2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
InChI 键 |
WQGVORVGSUDFLT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(CO)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


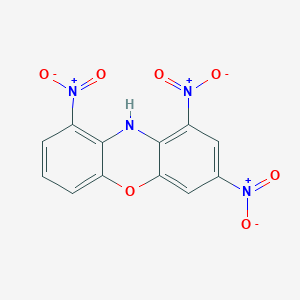
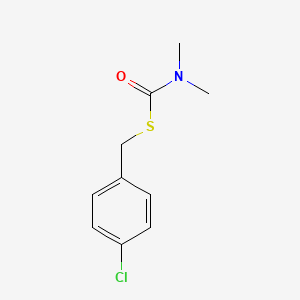
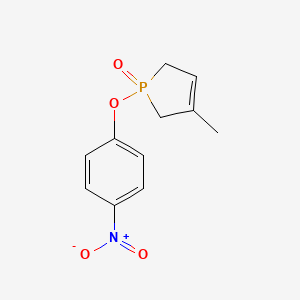
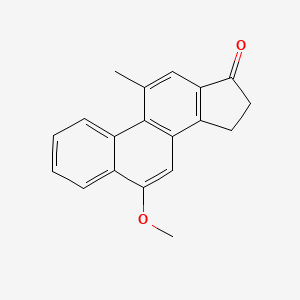
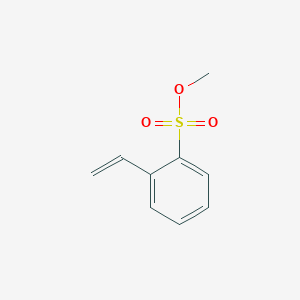
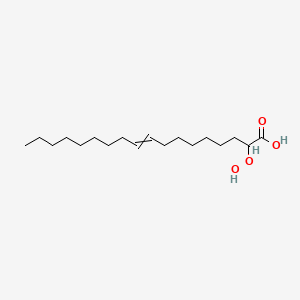
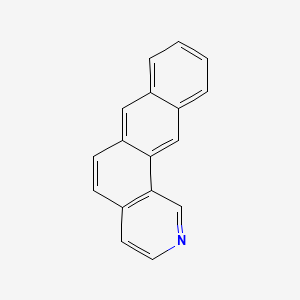
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
